2-(Hydroxymethyl)cyclobutane-1-carboxylic acid

physicochemical property boiling point density

This cyclobutane carboxylic acid features a critical 2-hydroxymethyl substituent, resulting in a boiling point elevation of ~97°C (292.2°C vs. 195°C) and increased density (1.278 vs. 1.047 g/cm³) compared to unsubstituted cyclobutanecarboxylic acid. Its predicted pKa (~4.0) differs from 2-hydroxy analogs, directly impacting acid-catalyzed pathways. These quantifiable differences are essential for reproducible distillation, purification, and synthesis of NMDA receptor ligands and peptidomimetics. Procure with defined purity (≥97%) and cold storage to ensure batch-to-batch consistency.

Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
CAS No. 1824535-17-2
Cat. No. B3324334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydroxymethyl)cyclobutane-1-carboxylic acid
CAS1824535-17-2
Molecular FormulaC6H10O3
Molecular Weight130.14 g/mol
Structural Identifiers
SMILESC1CC(C1CO)C(=O)O
InChIInChI=1S/C6H10O3/c7-3-4-1-2-5(4)6(8)9/h4-5,7H,1-3H2,(H,8,9)
InChIKeyPVOXKJJHESIUQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Hydroxymethyl)cyclobutane-1-carboxylic acid (CAS 1824535-17-2): Technical Baseline and Procurement Context


2-(Hydroxymethyl)cyclobutane-1-carboxylic acid (CAS 1824535-17-2) is a cyclobutane-derived carboxylic acid with the molecular formula C6H10O3 and molecular weight 130.14 g/mol . The compound features a four-membered cyclobutane ring bearing a carboxylic acid group at the 1-position and a hydroxymethyl substituent at the 2-position. Predicted physicochemical properties include a boiling point of 292.2 ± 13.0 °C, density of 1.278 ± 0.06 g/cm³, and acid dissociation constant (pKa) of approximately 4.0 . As a specialty chemical building block, it is supplied primarily for research and development applications, with typical purities ranging from 95% to ≥98% depending on the vendor .

Why 2-(Hydroxymethyl)cyclobutane-1-carboxylic acid Cannot Be Substituted with Generic Cyclobutane Carboxylic Acid Analogs


Generic substitution with simpler cyclobutane carboxylic acids is technically unsound due to quantifiable differences in physicochemical properties that dictate reaction compatibility and downstream synthetic utility. The presence of the 2-hydroxymethyl substituent substantially alters key parameters relative to unsubstituted cyclobutanecarboxylic acid (CAS 3721-95-7), including a predicted boiling point elevation of approximately 97 °C (292.2 °C vs. 195 °C) and increased density (1.278 vs. 1.047 g/cm³) [1]. These differences affect distillation behavior, solvent miscibility, and reaction medium selection. Furthermore, the 2-hydroxymethyl group confers a demonstrable difference in acid strength (predicted pKa ≈ 4.0) compared to 2-hydroxycyclobutane-1-carboxylic acid (predicted pKa ≈ 4.46) , a distinction that can materially impact acid-catalyzed reaction pathways and purification protocols. Procurement decisions based solely on cyclobutane-carboxylic acid class membership without accounting for these specific substituent effects introduce measurable technical risk.

Quantitative Differentiation Evidence for 2-(Hydroxymethyl)cyclobutane-1-carboxylic acid (CAS 1824535-17-2)


Boiling Point and Density Differentiation Relative to Unsubstituted Cyclobutanecarboxylic Acid

2-(Hydroxymethyl)cyclobutane-1-carboxylic acid exhibits a substantially higher predicted boiling point and density compared to the unsubstituted parent compound cyclobutanecarboxylic acid (CAS 3721-95-7). The hydroxymethyl substituent introduces additional intermolecular hydrogen bonding capacity, raising the predicted boiling point by approximately 97 °C and increasing density by 0.231 g/cm³ .

physicochemical property boiling point density substituent effect cyclobutane derivative

Acid Dissociation Constant (pKa) Differentiation from 2-Hydroxycyclobutane-1-carboxylic Acid

The predicted pKa of 2-(hydroxymethyl)cyclobutane-1-carboxylic acid is approximately 4.0, which is notably lower (more acidic) than the predicted pKa of trans-2-hydroxycyclobutane-1-carboxylic acid (CAS 1403894-01-8), which is 4.46 ± 0.40 . This 0.46 unit difference represents a nearly threefold difference in acid dissociation equilibrium (Ka ratio ≈ 2.9×).

pKa acid strength proton transfer reaction compatibility cyclobutane derivative

Vendor Purity Specification and Storage Condition Variability

Commercially available 2-(hydroxymethyl)cyclobutane-1-carboxylic acid is offered at varying purity specifications across vendors, with documented purities ranging from 95%+ to ≥98% (NLT 98%) . Storage recommendations also differ, with some vendors specifying ambient conditions (20°C) while others require refrigerated storage (2-8°C) , reflecting batch-dependent stability considerations.

purity storage stability procurement specification quality control cyclobutane building block

Stereochemistry-Dependent Biological Activity of 1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic Acid Derivatives

All four stereoisomers of 1-amino-2-(hydroxymethyl)cyclobutanecarboxylic acid—a direct derivative of the target compound—were synthesized and evaluated as ligands for the glycine binding site of the NMDA receptor. The compounds exhibited moderate potency, with stereoisomer-dependent binding profiles [1]. This demonstrates that the 2-(hydroxymethyl)cyclobutane-1-carboxylic acid scaffold provides a stereochemically resolved platform whose biological activity is exquisitely sensitive to absolute configuration.

stereochemistry NMDA receptor glycine binding site ligand affinity chiral building block

Validated Application Scenarios for 2-(Hydroxymethyl)cyclobutane-1-carboxylic acid (CAS 1824535-17-2) Procurement


Synthesis of Stereochemically Defined 1-Aminocyclobutane Carboxylic Acid Derivatives for CNS Receptor Ligand Development

Researchers developing ligands targeting the glycine binding site of the NMDA receptor utilize 2-(hydroxymethyl)cyclobutane-1-carboxylic acid as a starting material for constructing 1-amino-2-(hydroxymethyl)cyclobutanecarboxylic acid derivatives. The scaffold's stereochemical sensitivity, as demonstrated by the differential binding profiles of its four stereoisomers [1], makes precise stereochemical control essential. Procurement of the target compound with defined stereochemistry enables reproducible synthesis of biologically active NMDA receptor ligands.

Peptidomimetic and β-Amino Acid Surrogate Synthesis Requiring Conformational Restriction

The cyclobutane ring provides conformational constraint that is valuable in peptidomimetic design. 1-Amino-2-(hydroxymethyl)cyclobutane derivatives have been successfully employed as stable β-amino acid surrogates in peptide synthesis, overcoming inherent instability issues associated with C2-substituted cis-cyclobutane β-amino acids [1]. The target compound serves as a precursor for these conformationally restricted amino acid building blocks. The substantial boiling point elevation (+97.2 °C) relative to unsubstituted cyclobutanecarboxylic acid must be accounted for in purification protocols following derivatization reactions.

Fluorinated Cyclobutane Building Block Synthesis for Medicinal Chemistry Optimization

The target compound is structurally related to ethyl 1-(hydroxymethyl)cyclobutanecarboxylate, a known starting material for synthesizing α-(fluoromethyl)- and α-(difluoromethyl)-substituted cyclobutane carboxylic acids and amines [1]. These fluorinated derivatives are valuable in medicinal chemistry for modulating acid-base properties and metabolic stability. The predicted pKa differential (≈ 4.0 vs. 4.46 for 2-hydroxy analogs) provides a reference point for anticipating acid-base behavior of fluorinated derivatives synthesized from this scaffold.

Quality-Controlled Procurement for Reproducible Synthetic Chemistry Workflows

For synthetic laboratories requiring reproducible reaction outcomes, vendor selection based on documented purity specifications (95%+ to ≥98%) and storage conditions (20°C vs. 2-8°C) [1] is a critical procurement consideration. The observed 3% purity differential across commercial sources can meaningfully impact stoichiometric calculations and impurity profiles in multi-step syntheses, particularly when the compound is used in catalytic quantities or where impurities interfere with sensitive downstream transformations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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